molecular formula C10H13BrO2S B13723336 1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene

1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene

Cat. No.: B13723336
M. Wt: 277.18 g/mol
InChI Key: FYMAPQDGWWFRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and an ethylsulfonyl group

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

1-bromo-4-(2-ethylsulfonylethyl)benzene

InChI

InChI=1S/C10H13BrO2S/c1-2-14(12,13)8-7-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

FYMAPQDGWWFRES-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(2-(ethylsulfonyl)ethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically takes place under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding ethylsulfinyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Major products are sulfone derivatives.

    Reduction: Products include ethylsulfinyl derivatives.

Scientific Research Applications

1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials with specific properties.

    Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Agrochemicals: The compound is investigated for its role in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The ethylsulfonyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene can be compared with other similar compounds such as:

    1-Bromo-4-ethylbenzene: Lacks the ethylsulfonyl group, making it less reactive towards oxidation and reduction reactions.

    4-Bromoethylbenzene: Similar structure but different substitution pattern, leading to different reactivity.

    1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of an ethylsulfonyl group, affecting its chemical properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.